molecular formula C19H18N4O2S B11261601 1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

1,3,9-Trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Cat. No.: B11261601
M. Wt: 366.4 g/mol
InChI Key: UXWWMJLDUXSUMZ-UHFFFAOYSA-N
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Description

1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the naphthalene moiety through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The naphthalene moiety can interact with hydrophobic pockets in proteins, while the purine core can mimic natural nucleotides, affecting enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-trimethylxanthine:

    1,3,9-trimethylxanthine: Similar to caffeine but with different methylation patterns.

    8-(naphthalen-1-ylmethylthio)xanthine: Similar structure but with different functional groups.

Uniqueness

1,3,9-trimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione is unique due to the combination of the purine core and the naphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

1,3,9-trimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C19H18N4O2S/c1-21-16-15(17(24)23(3)19(25)22(16)2)20-18(21)26-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3

InChI Key

UXWWMJLDUXSUMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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